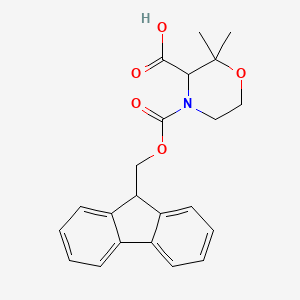

4-(9H-Fluoren-9-ylmethoxycarbonyl)-2,2-dimethylmorpholine-3-carboxylic acid

説明

4-(9H-Fluoren-9-ylmethoxycarbonyl)-2,2-dimethylmorpholine-3-carboxylic acid is a chemical compound known for its unique structure and properties. It is often used in the field of organic chemistry, particularly in peptide synthesis due to its ability to protect amino groups during the synthesis process.

特性

IUPAC Name |

4-(9H-fluoren-9-ylmethoxycarbonyl)-2,2-dimethylmorpholine-3-carboxylic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H23NO5/c1-22(2)19(20(24)25)23(11-12-28-22)21(26)27-13-18-16-9-5-3-7-14(16)15-8-4-6-10-17(15)18/h3-10,18-19H,11-13H2,1-2H3,(H,24,25) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VFJAZOBFPPOWTB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(C(N(CCO1)C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)C(=O)O)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H23NO5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

381.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

準備方法

The synthesis of 4-(9H-Fluoren-9-ylmethoxycarbonyl)-2,2-dimethylmorpholine-3-carboxylic acid typically involves the following steps:

Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as fluorenylmethanol and dimethylmorpholine.

Reaction Conditions: The reaction conditions often involve the use of a base, such as sodium hydride, and a solvent, such as tetrahydrofuran. The reaction is carried out under an inert atmosphere to prevent unwanted side reactions.

Industrial Production: On an industrial scale, the production of this compound may involve more efficient and scalable methods, such as continuous flow synthesis, to ensure high yield and purity.

化学反応の分析

4-(9H-Fluoren-9-ylmethoxycarbonyl)-2,2-dimethylmorpholine-3-carboxylic acid undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized using common oxidizing agents, such as potassium permanganate, to form corresponding oxidized products.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

Substitution: It can undergo substitution reactions where functional groups are replaced by other groups. Common reagents for these reactions include halogens and nucleophiles.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.

科学的研究の応用

4-(9H-Fluoren-9-ylmethoxycarbonyl)-2,2-dimethylmorpholine-3-carboxylic acid has several scientific research applications:

Chemistry: It is widely used in peptide synthesis as a protecting group for amino acids, facilitating the formation of peptide bonds without unwanted side reactions.

Biology: In biological research, it is used to study protein interactions and functions by enabling the synthesis of specific peptides.

Medicine: This compound is used in the development of peptide-based drugs, which can target specific proteins and pathways in the body.

Industry: In the industrial sector, it is used in the production of various chemicals and materials, including pharmaceuticals and polymers.

作用機序

The mechanism of action of 4-(9H-Fluoren-9-ylmethoxycarbonyl)-2,2-dimethylmorpholine-3-carboxylic acid involves its ability to protect amino groups during chemical reactions. By forming a stable bond with the amino group, it prevents unwanted side reactions and allows for the selective formation of peptide bonds. The molecular targets and pathways involved include the specific amino acids and peptides being synthesized.

類似化合物との比較

4-(9H-Fluoren-9-ylmethoxycarbonyl)-2,2-dimethylmorpholine-3-carboxylic acid can be compared with other similar compounds, such as:

4-(9H-Fluoren-9-ylmethoxycarbonyl)-2-methoxy-L-phenylalanine: This compound also serves as a protecting group in peptide synthesis but has different functional groups that may affect its reactivity and stability.

4-{(9H-Fluoren-9-ylmethoxy)carbonylamino}butanoic acid: Another similar compound used in peptide synthesis with variations in its structure that influence its chemical properties.

N-[(9H-Fluoren-9-ylmethoxy)carbonyl]-2-methoxy-L-phenylalanine: This compound is used in similar applications but has distinct structural differences that make it unique.

生物活性

4-(9H-Fluoren-9-ylmethoxycarbonyl)-2,2-dimethylmorpholine-3-carboxylic acid (CAS# 2460755-67-1) is a synthetic compound that has garnered attention in medicinal chemistry and peptide synthesis due to its unique structural properties and biological activity. This article delves into the biological activity of this compound, examining its synthesis, mechanisms of action, and potential applications in various fields.

Chemical Structure and Properties

The molecular formula of 4-(9H-Fluoren-9-ylmethoxycarbonyl)-2,2-dimethylmorpholine-3-carboxylic acid is , with a molecular weight of approximately 381.4 g/mol. The compound features a fluorenylmethoxycarbonyl group, which is commonly used as a protective group in organic synthesis, particularly in peptide chemistry.

| Property | Value |

|---|---|

| Molecular Formula | C22H23NO5 |

| Molecular Weight | 381.4 g/mol |

| CAS Number | 2460755-67-1 |

Synthesis

The synthesis of this compound typically involves the following steps:

- Starting Materials : The synthesis begins with fluorenylmethanol and dimethylmorpholine.

- Reaction Conditions : The reaction is conducted using a base (e.g., sodium hydride) in solvents like tetrahydrofuran under an inert atmosphere to prevent side reactions.

- Purification : The final product can be purified through techniques such as chromatography.

Case Studies and Research Findings

Research indicates that compounds similar to 4-(9H-Fluoren-9-ylmethoxycarbonyl)-2,2-dimethylmorpholine-3-carboxylic acid have shown significant biological activities:

- ACE Inhibition : Related compounds have been tested as angiotensin-converting enzyme (ACE) inhibitors, demonstrating varying degrees of inhibition with IC50 values indicating their potency in modulating blood pressure .

- Peptide-Based Drug Development : The compound's role in synthesizing peptide-based drugs highlights its potential therapeutic applications targeting specific diseases through enhanced specificity and reduced side effects.

Applications

4-(9H-Fluoren-9-ylmethoxycarbonyl)-2,2-dimethylmorpholine-3-carboxylic acid has diverse applications across several domains:

- Medicinal Chemistry : Used in the development of peptide-based therapeutics aimed at various diseases.

- Biological Research : Facilitates the study of protein interactions and enzymatic functions.

- Industrial Applications : Employed in the production of pharmaceuticals and other chemical materials.

Q & A

Q. Q. Why do biological activity assays show variability in IC values for similar targets?

- Methodological Answer :

- Stereochemical Purity : Ensure enantiomeric excess (>98% ee) via chiral HPLC; even 2% impurities can reduce potency 10-fold .

- Membrane Permeability : LogP (~2.5) limits cellular uptake. Use PEGylation or pro-drug strategies to enhance bioavailability .

- Validate target engagement with SPR (KD < 1 µM required for therapeutic relevance) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。